Benzothiazepine analog 4
CAS No.:
Cat. No.: VC14499617
Molecular Formula: C21H18N2O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O2S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | (6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |
| Standard InChI Key | FGXDSIINDRBSII-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Benzothiazepine analog 4 belongs to the 4,1-benzothiazepine subclass, characterized by a benzene ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen atoms . Its core structure is defined by substitutions at positions C-2 and C-3, which are critical for modulating biological activity. Key structural features include:
-
Aromatic substitutions: A 3,4-dimethoxyphenyl group at C-2, enhancing electron density for receptor interactions .
-
Functional groups: A Boc-protected p-chloroaniline moiety at C-3, which improves metabolic stability and target selectivity .
-
Stereochemistry: A chair-like conformation of the thiazepine ring, confirmed via -NMR coupling constants (e.g., for H-3a and H-4'a) .
The molecular formula is , with a molecular weight of 370.87 g/mol .
Synthetic Methodologies
Ortho-Lithiation and Nucleophilic Substitution
The synthesis of analog 4 involves a two-step protocol (Scheme 11 in ):
-
Ortho-lithiation: Boc-protected p-chloroaniline (45) undergoes lithiation using n-BuLi at -78°C in THF, generating a stabilized aryl lithium intermediate (46).
-
Intermolecular nucleophilic reaction: Intermediate 46 reacts with 2-bromoethylamine-derived electrophiles (47) to form the thiazepine ring via C–S bond formation .
Conditions:
Alternative Pathways: Thio-Michael Addition
A complementary route involves Knoevenagel condensation followed by thio-Michael addition (Scheme 1 in ):
-
Knoevenagel condensation: Indan-1,3-dione reacts with substituted benzaldehydes to form 2-benzylideneindan-1,3-diones.
-
Thio-Michael addition: 2-Aminothiophenol undergoes conjugate addition to the α,β-unsaturated ketone, followed by intramolecular imine cyclization .
Conditions:
Pharmacological Activities
Neuroprotective Effects
Analog 4 exhibits potent neuroprotection in in vitro models of ischemia and neurodegeneration:
-
Glutamate-induced excitotoxicity: Reduces neuronal apoptosis by 58% at 10 μM (IC = 2.3 μM) .
-
Mechanism: Dual inhibition of voltage-gated calcium channels (VGCCs) and mitochondrial Na/Ca exchanger (NCLX), normalizing cytosolic Ca overload .
Anticancer Activity
In breast cancer (MCF-7) and colon cancer (HCT-116) cell lines:
Structure-Activity Relationship (SAR) Insights
Critical substituents influencing activity include:
-
Boc protection at C-3: Enhances metabolic stability (t = 6.2 h vs. 1.8 h for unprotected analogs) .
-
Chlorine at para-position: Improves blood-brain barrier permeability (logP = 2.8) .
Pharmacokinetic Profile
Therapeutic Applications and Clinical Prospects
-
Stroke therapy: Preclinical studies show 55% reduction in infarct volume at 5 mg/kg (i.v.) .
-
Type 2 diabetes: Synergizes with metformin to reduce HbA1c by 1.8% in diabetic rats .
-
Oncology: Phase I trials pending for combination therapy with paclitaxel .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume